2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
Description
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is a substituted purine derivative characterized by a chlorine atom at position 2 and methyl groups at positions 1 and 7 of the purine ring. This structural configuration confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-chloro-1,7-dimethylpurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBCAJHDNITIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344347 | |
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-75-7 | |
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, commonly referred to as 7-methylcaffeine , is a purine derivative with significant biological activity. Its molecular formula is , and it is characterized by a chlorine atom at the 2-position and two methyl groups at the 1 and 7 positions of the purine ring. This unique structure contributes to its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
The compound has a molecular weight of 198.61 g/mol and can undergo several chemical reactions, including nucleophilic substitutions due to the presence of the chlorine atom. It can also participate in oxidation, reduction, and hydrolysis reactions depending on the environmental conditions and reagents used .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties . It has been shown to interact with enzymes involved in nucleic acid metabolism, which are crucial for cellular proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes linked to cancer cell growth. For instance, compounds derived from this compound displayed IC50 values in the low micromolar range against various cancer cell lines .
The mechanism by which this compound exerts its biological effects involves binding to specific biological targets. It has been shown to bind to enzymes involved in nucleotide synthesis and repair mechanisms, leading to altered enzymatic activity that could inhibit cancer cell proliferation or microbial growth .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of purine derivatives, this compound was tested against several human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects with IC50 values ranging from 1.0 to 11.6 µM against various cancer types such as A549 (lung cancer) and MCF-7 (breast cancer) .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it inhibited bacterial growth effectively at concentrations lower than 100 µg/mL , demonstrating its potential as a new antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substitution patterns on the purine ring:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Chloro-7-methyl-1H-purin-6-one | Chlorine at position 2 | Exhibits different biological activity |
| 9-Methyladenine | Methyl group at position 9 | More potent in certain biological assays |
| 2-Aminopurine | Amino group at position 2 | Stronger interaction with nucleic acids |
| 8-Chloroadenosine | Chlorine at position 8 | Significant impact on adenosine receptors |
This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity and therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one is studied for its potential therapeutic effects. Research indicates that modifications to purine derivatives can lead to the development of new antiviral and anticancer agents. Specifically, compounds with similar structures have shown activity against various viral infections and malignancies.
Biochemical Studies
This compound serves as a substrate or inhibitor in enzymatic reactions involving purine metabolism. It can be utilized to study the mechanisms of action of enzymes such as xanthine oxidase and adenosine deaminase, which are crucial in nucleotide metabolism .
Pharmacological Research
The compound's ability to interact with biological targets makes it a candidate for pharmacological studies. It has been evaluated for its effects on cell signaling pathways and its potential role as an adenosine receptor antagonist. Such properties are significant in developing treatments for conditions like cancer and cardiovascular diseases .
Case Study 1: Antiviral Activity
In a study investigating the antiviral properties of modified purines, this compound was tested against several viruses. The results indicated that the compound exhibited moderate antiviral activity by inhibiting viral replication in vitro .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of adenosine deaminase revealed that this compound could effectively inhibit enzyme activity. This inhibition suggests potential applications in modulating immune responses or treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Purin-6-one Derivatives
*Calculated based on molecular formula. †Inferred from TRP antagonist activity of structural analogs (e.g., navlimetostat) .
Physicochemical Properties
- Electron-Withdrawing Effects: The chlorine atom in the target compound increases electrophilicity at position 2 compared to amino or hydroxyl groups in analogs like guanine hydrochloride (CAS 635-39-2) or hypoxanthine. This may enhance reactivity in nucleophilic substitution reactions.
- Solubility : Methyl groups at positions 1 and 7 likely reduce aqueous solubility compared to unsubstituted hypoxanthine (logP ~0.5) .
- Thermal Stability: Substituted purines like 2-amino-7-benzyl derivatives exhibit stability up to 200°C , suggesting similar resilience in the chloro-dimethyl analog.
Preparation Methods
N7 Methylation via Trimethylsilylation
A breakthrough in regioselective alkylation involves the trimethylsilyl (TMS) protection of purine nitrogens, enabling targeted methylation at N7. As demonstrated in a 2024 study, 6-chloropurine undergoes TMS protection using bis(trimethylsilyl)acetamide (BSA), followed by reaction with methyl bromide in the presence of SnCl₄.
Optimized Protocol:
-
Substrate: 6-Chloropurine (0.25 mmol)
-
Silylation Agent: BSA (92 μL, 0.38 mmol)
-
Catalyst: SnCl₄ (1.2 equivalents)
-
Alkylation Agent: Methyl bromide (3 equivalents)
-
Solvent: Dichloroethane (DCE), room temperature, 19 hours
| Entry | Solvent | Catalyst (equiv) | Methyl Bromide (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCE | 1.2 | 3 | 19 | 60 |
| 2 | Acetonitrile | 1.2 | 3 | 19 | 45 |
Kinetic control favors N7 methylation, whereas thermodynamic conditions (prolonged heating) shift selectivity toward N9.
Sequential N1 and N7 Methylation
Introducing methyl groups at both N1 and N7 demands sequential alkylation steps. A two-stage process involves:
-
N1 Methylation: Treatment of 6-chloropurine with methyl iodide in dimethylformamide (DMF) using NaH as a base.
-
N7 Methylation: TMS protection and SnCl₄-catalyzed reaction with methyl bromide.
Critical Parameters:
-
N1 Methylation: 85°C, 12 hours, 70% yield
-
N7 Methylation: Room temperature, 19 hours, 55% yield
Stability and Purification Challenges
The tert-butyl group’s instability in acidic media, as noted in analogous studies, underscores the importance of mild purification methods for the methylated product. Column chromatography (silica gel, chloroform/methanol/ammonia 6:1:0.05) achieves >97% purity, while recrystallization from ether/water mixtures offers a scalable alternative.
Stability Data:
-
pH Stability: Degrades at pH < 3 (t₁/₂ = 2 hours at pH 2)
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Selectivity (N7:N9) | Yield (%) | Scalability |
|---|---|---|---|---|
| TMS/SnCl₄ Alkylation | BSA, SnCl₄, MeBr | 60:40 | 60 | Moderate |
| Sequential Alkylation | NaH, MeI, SnCl₄, MeBr | 70:30 | 38.5 | Low |
| One-Pot Chloro-Alkylation | POCl₃, DIPEA, MeBr | 50:50 | 45 | High |
The TMS/SnCl₄ method balances yield and selectivity but requires stringent moisture control. Sequential alkylation, though lower yielding, permits precise control over substitution patterns .
Q & A
Basic Research Question: What are the established synthetic routes for 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, and how can researchers optimize yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or halogenation of purine derivatives. For example:
- Step 1 : Start with a purine precursor (e.g., hypoxanthine derivatives, as seen in structurally related compounds like guanine hydrochloride ).
- Step 2 : Introduce chlorine at position 2 via electrophilic substitution using reagents like POCl₃ or SOCl₂ under anhydrous conditions.
- Step 3 : Methylate positions 1 and 7 using dimethyl sulfate or methyl iodide in basic media.
Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve regioselectivity . Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
Advanced Research Question: How can discrepancies in spectroscopic data (e.g., NMR shifts or IR absorptions) for this compound be resolved?
Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. To address:
- NMR Analysis : Compare experimental H and C NMR data with computational predictions (DFT calculations using Gaussian or ORCA) . For example, hypoxanthine derivatives exhibit tautomeric shifts in DMSO vs. CDCl₃ .
- IR Validation : Assign key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) by cross-referencing with X-ray crystallography data (if available) .
- Controlled Experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .
Basic Research Question: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
Advanced Research Question: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- QSPR Models : Estimate biodegradation rates using software like EPI Suite or SPARC. Parameters include logP (lipophilicity) and pKa (acid dissociation) .
- Molecular Dynamics (MD) : Simulate interactions with soil matrices or aqueous systems (GROMACS/NAMD) to assess adsorption potential .
- Experimental Validation : Compare computational predictions with microcosm studies tracking degradation intermediates via LC-MS .
Advanced Research Question: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to ensure comparability .
- Assay Interference Checks : Test for false positives (e.g., compound aggregation or fluorescence quenching) using detergent-based controls .
- Structural Analogues : Compare activity with hypoxanthine derivatives (e.g., guanine hydrochloride) to identify critical substituents .
Basic Research Question: How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks.
- Analysis : Monitor degradation products via HPLC-DAD. Key degradation pathways include hydrolysis (C-Cl bond cleavage) and oxidation (methyl group) .
- Storage Recommendations : Use amber vials at -20°C under argon for long-term stability .
Advanced Research Question: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., amines or thiols).
- DFT Calculations : Map transition states to identify rate-limiting steps (e.g., Cl⁻ leaving group stability) .
- Isotopic Labeling : Track O incorporation in hydrolysis products to confirm reaction pathways .
Basic Research Question: How can researchers validate the absence of tautomeric forms in crystallized samples?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
